Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-

Description

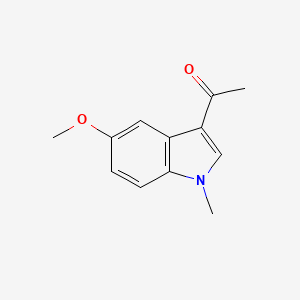

The compound 1-(5-methoxy-1-methyl-1H-indol-3-yl)ethanone is an indole derivative featuring a methoxy group at position 5, a methyl group at the indole nitrogen (N1), and an acetyl (ethanone) group at position 2. This structural framework is common in bioactive molecules, particularly in antimalarial and receptor-binding agents.

Properties

IUPAC Name |

1-(5-methoxy-1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)11-7-13(2)12-5-4-9(15-3)6-10(11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOZSYHGSPBAGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=C1C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611823 | |

| Record name | 1-(5-Methoxy-1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116176-87-5 | |

| Record name | 1-(5-Methoxy-1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- typically involves the reaction of 5-methoxy-2-methylindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- has been investigated for its therapeutic potential, particularly in cancer treatment. The compound has been shown to act as an antagonist of estrogen receptors, specifically estrogen receptor alpha (ERα) and G protein-coupled estrogen receptor (GPER), which are implicated in breast cancer progression. Studies have demonstrated that this compound can inhibit nitric oxide (NO) production and exhibit antioxidant properties, making it a candidate for further development as an anti-cancer agent .

Case Study: Anticancer Activity

A study evaluated the effects of the compound on various human tumor cell lines. The results indicated significant inhibition of cell growth, suggesting that the compound may interfere with cancer cell proliferation mechanisms. The research involved both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins.

Biological Research

In addition to its medicinal applications, this compound serves as a valuable tool in biological studies. Its structure allows it to be used as a probe for investigating indole-related biological pathways. The methoxy group enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes .

Biological Pathway Exploration

Research has utilized this compound to explore pathways involving neurotransmitter systems and oxidative stress responses. For instance, it has been tested for neuroprotective effects in models of neurodegeneration, demonstrating potential benefits in conditions like Alzheimer's disease .

Material Science

The unique properties of ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- extend beyond biological applications into material science. Its ability to form stable complexes with metals has led to investigations into its use in developing novel materials with electronic and photonic characteristics.

Potential Applications in Electronics

Researchers are exploring the application of this compound in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its favorable electronic properties. The incorporation of indole derivatives into polymer matrices could enhance the performance of these materials by improving charge transport and stability .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antagonist for estrogen receptors; anticancer properties | Inhibits tumor cell growth; antioxidant activity observed |

| Biological Research | Probe for indole-related pathways; neuroprotective effects | Potential benefits in neurodegenerative models |

| Material Science | Development of electronic materials; OLEDs and photovoltaics | Enhanced charge transport and stability in polymer matrices |

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(5-methoxy-1-methyl-1H-indol-3-yl)ethanone with analogous indole-3-ethanone derivatives, focusing on substituents, molecular properties, and biological activities:

Key Structural and Functional Insights

- Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents at position 5 enhance antimalarial potency. For example, 1-(5-chloro-1H-indol-3-yl)ethanone derivatives exhibit IC₅₀ values as low as 90 nM against Plasmodium . Thioether Linkages: α-Thioether derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) show superior antimalarial activity due to enhanced electron-deficient aromatic systems and sulfur-mediated interactions . N1-Alkylation: Methyl or pentyl groups at N1 modulate lipophilicity and receptor binding. For instance, JWH-201-d11’s pentyl chain is critical for cannabinoid receptor affinity .

- Synthetic Routes: Methylation: The N1-methyl group in 1-(1-methyl-1H-indol-3-yl)ethanone (8b) is introduced via reaction with methyl iodide and potassium t-butoxide . Friedel-Crafts Acylation: Chloroacetyl chloride is used to introduce the ethanone group at position 3 in indole derivatives . Domino Reactions: Diels-Alder cycloaddition followed by acid-catalyzed cyclization is employed for 5-methyl-6-acetylindole synthesis .

Crystallographic Data :

Contradictions and Limitations

- While nitro-substituted analogs (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit high antimalarial activity, the target compound (5-methoxy-1-methyl variant) lacks direct activity data, making comparative analysis speculative .

- Methoxy groups (e.g., 5-OCH₃) may reduce potency compared to EWGs like NO₂ or Cl, as seen in melatonin receptor binding studies .

Biological Activity

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-, also known as 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone, is an organic compound belonging to the indole derivative class. This compound has garnered attention due to its diverse biological activities, including antiviral and enzyme inhibitory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

Target Receptors and Enzymes

Indole derivatives like ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- interact with various biological targets. Notably, they have been shown to bind with high affinity to several receptors and enzymes, which can lead to significant biological changes. The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST), both of which are crucial in neurodegenerative diseases and detoxification processes respectively.

Biochemical Pathways

The compound's interaction with biomolecules can influence multiple biochemical pathways. For example, some indole derivatives facilitate the conversion of arachidonate to prostaglandin H2 (PGH2), a critical step in prostanoid synthesis. This indicates a potential role in inflammatory responses and cellular signaling pathways.

Biological Activities

Antiviral Properties

Research indicates that indole derivatives possess antiviral properties. The antiviral mechanism may involve the inhibition of viral replication by targeting viral enzymes or disrupting host cell interactions.

Enzyme Inhibition

Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- has been evaluated for its enzyme inhibitory activities. The binding affinities for AChE and GST are reported as follows:

| Enzyme | Binding Affinity (kcal/mol) | Inhibition Activity (µM) |

|---|---|---|

| AChE | -9.3 | 167.23 |

| GST | -11.1 | 0.154 |

These values suggest that the compound demonstrates strong interactions with these enzymes, indicating its potential therapeutic applications in neurodegenerative diseases and detoxification processes.

Cytotoxicity Studies

Cytotoxicity assessments reveal that ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)- exhibits selective cytotoxic effects against various cancer cell lines. Notably, it has shown significant potency against human lung adenocarcinoma (A549) and melanoma (A375) cells. The IC50 values indicate a promising therapeutic index for further development in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological efficacy of ethanone derivatives:

- Antiviral Activity : A study demonstrated that indole derivatives could inhibit the replication of specific viruses through enzyme inhibition mechanisms .

- Enzyme Inhibition : Another investigation highlighted the compound's potential as an AChE inhibitor with competitive inhibition patterns observed in kinetic studies .

- Cytotoxicity Evaluation : Research on various cancer cell lines confirmed that ethanone derivatives exhibit selective cytotoxicity, particularly against A549 and A375 cells, suggesting their utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethanone, 1-(5-methoxy-1-methyl-1H-indol-3-yl)-, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves Friedel-Crafts acylation of 5-methoxy-1-methylindole with acetylating agents (e.g., acetyl chloride) in the presence of Lewis acids like AlCl₃. Optimization focuses on temperature control (0–25°C), solvent selection (dry dichloromethane or toluene), and stoichiometric ratios to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in solvents like methanol. Data collection using a diffractometer and refinement via SHELX software (e.g., SHELXL for structure solution) confirm bond lengths, angles, and stereochemistry. For example, related indole derivatives show C=O bond lengths of ~1.22 Å and methoxy group torsion angles of 5–10° .

Q. What spectroscopic techniques are used for characterization, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Look for indole proton signals at δ 7.1–7.5 ppm (aromatic) and methoxy singlet at δ ~3.8 ppm. The acetyl group appears as a singlet at δ ~2.6 ppm (¹H) and δ 195–205 ppm (¹³C).

- IR : Strong C=O stretch at ~1680 cm⁻¹.

- MS : Molecular ion peak (M⁺) matching the molecular weight (e.g., 217.22 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodology : Contradictions (e.g., unexpected splitting in NMR) may arise from impurities, tautomerism, or crystallographic polymorphism. Strategies include:

- 2D NMR (COSY, HSQC) : To confirm connectivity and assign ambiguous peaks.

- Dynamic NMR : To detect slow conformational changes.

- Computational DFT : Compare calculated (e.g., B3LYP/6-31G**) and experimental spectra .

Q. What computational approaches are recommended for predicting the compound’s reactivity and electronic properties?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., water, DMSO).

- Docking Studies : Use AutoDock Vina to assess binding affinity with target proteins (e.g., cytochrome P450 enzymes) .

Q. How can crystallographic data be leveraged to study polymorphism or co-crystal formation?

- Methodology :

- Screening : Use solvent-drop grinding with co-formers (e.g., carboxylic acids) to induce polymorphic forms.

- SCXRD/PXRD : Compare diffraction patterns to identify new phases. For example, related methoxyindole derivatives exhibit P2₁/c space groups with Z = 4 .

- Thermal Analysis (DSC/TGA) : Detect phase transitions and stability .

Q. What strategies are effective for evaluating the compound’s bioactivity, and how should conflicting bioassay results be addressed?

- Methodology :

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) with IC₅₀ determination.

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation).

- Contradiction resolution : Replicate assays under controlled conditions (pH, serum concentration) and validate via orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.